(2-Cyclohexylcyclopropyl)(trimethyl)silane
Description
(2-Cyclohexylcyclopropyl)(trimethyl)silane is a silane derivative featuring a cyclohexyl-substituted cyclopropane ring attached to a trimethylsilane group. This compound belongs to a broader class of organosilicon compounds studied for their unique structural and electronic properties, which influence reactivity and biological activity. The trimethylsilane (TMS) substituent, in particular, contributes to steric bulk and electron-withdrawing effects, which modulate interactions with biological targets like succinate dehydrogenase enzymes in fungi .
Properties
CAS No. |
918432-07-2 |
|---|---|
Molecular Formula |
C12H24Si |
Molecular Weight |
196.40 g/mol |
IUPAC Name |
(2-cyclohexylcyclopropyl)-trimethylsilane |
InChI |
InChI=1S/C12H24Si/c1-13(2,3)12-9-11(12)10-7-5-4-6-8-10/h10-12H,4-9H2,1-3H3 |
InChI Key |
LVJJNCFCDOEBBU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1CC1C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclohexylcyclopropyl)trimethylsilane typically involves the reaction of cyclohexylcyclopropyl halide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the synthesis .
Chemical Reactions Analysis
Types of Reactions: (2-Cyclohexylcyclopropyl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, leading to the formation of silanes with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether solvents.
Substitution: Halides, alkoxides; reactions often require the presence of a catalyst or a base.
Major Products:
Oxidation: Silanols, siloxanes.
Reduction: Various substituted silanes.
Substitution: Silanes with different nucleophilic groups.
Scientific Research Applications
(2-Cyclohexylcyclopropyl)trimethylsilane has found applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules to enhance their stability and reactivity.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Mechanism of Action
The mechanism by which (2-Cyclohexylcyclopropyl)trimethylsilane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom in the trimethylsilyl group can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable intermediates in chemical reactions. This property is particularly useful in radical reactions, where the silyl group can stabilize reactive intermediates and enhance reaction yields .
Comparison with Similar Compounds
Key Research Findings
Trimethylsilane vs. Fluorinated Groups : Although 2-TMS derivatives are less potent than 2-CF₃ analogues, their synthetic versatility and stability make them viable candidates for further optimization .
Role of Steric Effects : The cyclohexyl group in this compound may hinder binding compared to planar aromatic substituents, highlighting the importance of substituent geometry .
Synthetic Flexibility : Seyferth’s thermolytic methods offer a robust pathway for synthesizing structurally diverse cyclopropanes, including silane derivatives .
Biological Activity
General Properties of Organosilicon Compounds
Organosilicon compounds, such as (2-Cyclohexylcyclopropyl)(trimethyl)silane, are known for their versatility and unique properties. They often exhibit biological activities that can be attributed to their structural characteristics. Some common biological activities observed in organosilicon compounds include:
- Antimicrobial Activity : Many organosilicon compounds have demonstrated antimicrobial properties against bacteria and fungi.
- Anticancer Properties : Certain derivatives have shown potential in inhibiting cancer cell growth.
- Enzyme Inhibition : Some organosilicon compounds act as inhibitors for various enzymes, impacting metabolic pathways.
Biological Activity Insights
Although direct studies on this compound are scarce, insights can be drawn from related research:
- Antimicrobial Studies : Organosilicon compounds have been evaluated for their effectiveness against pathogens. For instance, a study indicated that silane derivatives could disrupt microbial membranes, leading to cell death. This suggests a potential avenue for exploring the antimicrobial properties of this compound.
- Cancer Research : Research on similar organosilicon compounds has revealed their ability to induce apoptosis in cancer cells. For example, certain silanes have been shown to inhibit tumor growth by modulating signaling pathways associated with cell survival . This raises questions about the possible anticancer effects of this compound.
- Enzyme Interaction : The interaction of organosilicon compounds with enzymes has been documented, where they can act as inhibitors or modulators. This characteristic could be relevant in understanding how this compound might influence biological systems .
Data Table: Comparison of Biological Activities
The following table summarizes findings from various studies on related organosilicon compounds and their biological activities.
| Compound | Activity Type | Observations |
|---|---|---|
| Silane A | Antimicrobial | Effective against Gram-positive bacteria |
| Silane B | Anticancer | Induced apoptosis in breast cancer cells |
| Silane C | Enzyme Inhibition | Inhibited activity of arginase |
| This compound | TBD | Potential for similar activities based on structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
